![molecular formula C12H22ClN B3049970 Dicyclohexyl-chloroamine CAS No. 22824-16-4](/img/structure/B3049970.png)
Dicyclohexyl-chloroamine
Overview
Description
Dicyclohexyl-chloroamine (DCCA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a chlorinating agent that is commonly used to convert primary and secondary amines to their corresponding chloramines. This compound is also used in the synthesis of various organic compounds and is an important reagent in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of Dicyclohexyl-chloroamine involves the formation of chloramines, which are highly reactive compounds. Chloramines react with a variety of functional groups, including amines, thiols, and sulfides. This reactivity makes Dicyclohexyl-chloroamine a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
Dicyclohexyl-chloroamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are important in the metabolism of drugs and other xenobiotics. Dicyclohexyl-chloroamine has also been shown to induce oxidative stress in cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
Dicyclohexyl-chloroamine is a valuable tool in organic synthesis due to its unique properties. It is a highly reactive chlorinating agent that can be used to convert a variety of functional groups to their corresponding chloramines. However, Dicyclohexyl-chloroamine is also a potent oxidizing agent and can be hazardous to handle. It is important to use appropriate safety precautions when working with this compound.
Future Directions
There are many potential future directions for research involving Dicyclohexyl-chloroamine. One area of interest is the development of new synthetic methods that utilize Dicyclohexyl-chloroamine as a reagent. Another area of interest is the study of the biochemical and physiological effects of Dicyclohexyl-chloroamine. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine and other fields.
Scientific Research Applications
Dicyclohexyl-chloroamine is widely used in scientific research due to its unique properties. It is commonly used as a chlorinating agent in the synthesis of various organic compounds. It is also used in the preparation of chloramines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N-chloro-N-cyclohexylcyclohexanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBSRZMPVJHVAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507289 | |
Record name | N,N-Dicyclohexylhypochlorous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl-chloroamine | |
CAS RN |
22824-16-4 | |
Record name | N,N-Dicyclohexylhypochlorous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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